molecular formula C11H12FNO2 B112771 2-Fluoro-4-morpholin-4-ylbenzaldehyde CAS No. 554448-63-4

2-Fluoro-4-morpholin-4-ylbenzaldehyde

Cat. No. B112771
M. Wt: 209.22 g/mol
InChI Key: UEKCASSBRLOEDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to FMB has been described in the literature . A method involves the nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines (morpholine, piperidine or cytisine) under convection heating and microwave irradiation . The reactions of 4-morpholinyl- and 4-piperidinylbenzaldehyde with hydrazides of isonicotinic and salicylic acids afford the corresponding hydrazones .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis and Structural Characterization

Research demonstrates the nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines (such as morpholine), leading to the formation of compounds that serve as intermediates for further chemical reactions. These compounds have been structurally characterized using techniques like IR, NMR spectroscopy, and mass spectrometry, confirming their potential as intermediates in organic synthesis (Nurkenov et al., 2013).

Antimicrobial and Biological Activity

A specific derivative synthesized by the reaction of morpholine with 1,3,4 oxadiazole-2-thiol exhibited remarkable antibacterial and anti-TB activity. This highlights the potential of fluorine and morpholine-containing compounds in developing new antimicrobial agents (Mamatha S.V et al., 2019).

Synthesis of Pharmaceutical Intermediates

Compounds containing the fluoro and morpholine moieties have been synthesized as key intermediates for pharmaceuticals like aprepitant, showcasing the importance of 2-Fluoro-4-morpholin-4-ylbenzaldehyde in the pharmaceutical industry. These intermediates undergo various chemical transformations, including reductive amination and annulation, to yield the final products (Zhang Fuli, 2012).

Antimicrobial Activities and Molecular Docking

Synthesis and Evaluation of Antimicrobial Activities

Researchers have synthesized linezolid-like molecules, which show significant antimicrobial activities, including antitubercular effects. These findings underscore the role of morpholine and fluoro-containing compounds in developing new antibiotics (Serap Başoğlu et al., 2012).

Molecular Docking Studies

Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (an intermediate of the antibiotic drug linezolid) have been synthesized and shown good to potent antimicrobial activity. Molecular docking studies further provided insights into the potential mechanism of action of these compounds, suggesting their interaction with bacterial enzymes (D. B. Janakiramudu et al., 2017).

properties

IUPAC Name

2-fluoro-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKCASSBRLOEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428093
Record name 2-fluoro-4-morpholin-4-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-morpholin-4-ylbenzaldehyde

CAS RN

554448-63-4
Record name 2-fluoro-4-morpholin-4-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 554448-63-4
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Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-(morpholino)-benzonitrile (2.82 g, 13.7 mmol) in tetrahydrofuran (27 ml) under a nitrogen atmosphere was added dropwise a 1.5 M solution of DIBAL-H in toluene (18.3 ml, 27.3 mmol) during 13 minutes and the resulting mixture stirred for 23.5 hr at room temperature. The mixture was cooled to −50° C. and the excess DIBAL-H deastoyed by careful addition of methanol (27 ml). The mixture was then stirred at room temperature for 10 mins, saturated ammonium chloride (27 ml) added and the resulting mixture stirred at room temperature for 40 mins., and then evaporated under reduced pressure to a yellow solid. This solid was partitioned between dichloromethane (120 ml) and water (120 ml) and solid potassium carbonate added until the aqueous phase was pH10. The phases were separate via a hyrophobic frit and the organic phase evaporated and the residue purified by a Biotage™ column (40 g, silica) eluting with cyclohexane:ethyl acetate: (7:3) to give 2-fluoro-4-(morpholino)-benzaldehyde (1.96 g, 68%) as a white solid.
Quantity
2.82 g
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Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-4-(morpholino)-benzonitrile (2.82 g, 13.7 mmol) in tetrahydrofuran (27 ml) under a nitrogen atmosphere was added dropwise a 1.5 M solution of DIBAL-H in toluene (18.3 ml, 27.3 mmol) during 13 minutes and the resulting mixture stirred for 23.5 hr at room temperature. The mixture was cooled to −50° C. and the excess DIBAL-H destroyed by careful addition of methanol (27 ml). The mixture was then stirred at room temperature for 10 mins, saturated ammonium chloride (27 ml) added and the resulting mixture stirred at room temperature for 40 mins., and then evaporated under reduced pressure to a yellow solid. This solid was partitioned between dichloromethane (120 ml) and water (120 ml) and solid potassium carbonate added until the aqueous phase was pH 10. The phases were separate via a hydrophobic frit and the organic phase evaporated and the residue purified by a Biotage™ column (40 g, silica) eluting with cyclohexane:ethyl acetate: (7:3) to give 2-fluoro-4-(morpholino)-benzaldehyde (1.96 g, 68%) as a white solid.
Quantity
2.82 g
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reactant
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solution
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18.3 mL
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27 mL
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Synthesis routes and methods III

Procedure details

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